molecular formula C16H17FN4 B6438227 3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2548997-87-9

3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B6438227
CAS No.: 2548997-87-9
M. Wt: 284.33 g/mol
InChI Key: CLMBCNVAVDMDOE-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core substituted with a fluorine atom at the 3-position and a complex azetidine-pyrazole moiety at the 4-position. The azetidine (four-membered nitrogen-containing ring) is functionalized with a 4-methylpyrazole group via a methylene linker. This structural motif is designed to enhance target binding affinity and metabolic stability, making it relevant for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-fluoro-4-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4/c1-12-6-19-21(7-12)10-14-8-20(9-14)11-15-3-2-13(5-18)4-16(15)17/h2-4,6-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMBCNVAVDMDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for this compound is C16H18FN5C_{16}H_{18}FN_5 with a molecular weight of approximately 313.35 g/mol. Its structure consists of a benzonitrile core substituted with a fluoro group and an azetidine moiety linked to a pyrazole derivative.

PropertyValue
Molecular FormulaC₁₆H₁₈FN₅
Molecular Weight313.35 g/mol
IUPAC Name3-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
InChI Key[To be determined]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
  • Azetidine Formation : The azetidine ring is formed via cyclization reactions involving suitable precursors.
  • Coupling Reaction : The pyrazole and azetidine rings are coupled using a linker, such as a carbonyl group.
  • Final Assembly : The final compound is obtained through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds containing pyrazole and azetidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features possess antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the azetidine ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell signaling pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its anticancer and antimicrobial effects.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of MCF7 breast cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another research effort highlighted the effectiveness of structurally related compounds against Staphylococcus aureus, showcasing their potential as new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Benzonitrile 3-Fluoro, 4-(azetidine-pyrazole-methyl) Not reported Potential kinase/NLO applications
3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile Benzonitrile 3-Fluoro, 4-(3-methylpyrazole) 201.20 Discontinued (stability issues?)
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b) Benzonitrile 3-Fluoro, 4-(nitro-dimethylpyrazole-methyl) Not reported GLUT1 inhibitor candidate
3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile Benzonitrile 3-Fluoro, 4-(hydroxyethyl-piperazine) 249.28 Organic building block
3-Fluoro-4-(4-formylphenoxy)benzonitrile (S5) Benzonitrile 3-Fluoro, 4-(formylphenoxy) 242.06 Intermediate for further derivatization

Key Observations :

  • Azetidine vs. Pyrazole derivatives (e.g., ) lack the azetidine linker, reducing steric complexity.
  • Functional Groups : Nitro groups in compound 10b may enhance reactivity but reduce metabolic stability, whereas the hydroxyethyl group in increases polarity, affecting solubility.

Physical and Chemical Properties

  • Molecular Weight : Estimated to exceed 300 g/mol based on analogues (e.g., 249.28 g/mol for ).
  • Stability: notes discontinuation of a pyrazole analogue, possibly due to stability challenges. The azetidine group in the target compound may improve shelf-life via reduced ring strain compared to larger heterocycles.

Nonlinear Optical (NLO) Properties

Benzonitrile derivatives are known NLO chromophores due to strong electron-withdrawing cyano groups . The fluorine atom and azetidine-pyrazole moiety in the target compound may enhance hyperpolarizability compared to analogues like (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile ().

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